Cas no 2229568-43-6 (1-(2-bromo-6-hydroxyphenyl)cyclobutane-1-carbonitrile)

1-(2-bromo-6-hydroxyphenyl)cyclobutane-1-carbonitrile 化学的及び物理的性質
名前と識別子
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- 1-(2-bromo-6-hydroxyphenyl)cyclobutane-1-carbonitrile
- 2229568-43-6
- EN300-1922413
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- インチ: 1S/C11H10BrNO/c12-8-3-1-4-9(14)10(8)11(7-13)5-2-6-11/h1,3-4,14H,2,5-6H2
- InChIKey: ISXRMGZCPBVHKM-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1C1(C#N)CCC1)O
計算された属性
- 精确分子量: 250.99458g/mol
- 同位素质量: 250.99458g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 266
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 44Ų
1-(2-bromo-6-hydroxyphenyl)cyclobutane-1-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1922413-0.1g |
1-(2-bromo-6-hydroxyphenyl)cyclobutane-1-carbonitrile |
2229568-43-6 | 0.1g |
$943.0 | 2023-09-17 | ||
Enamine | EN300-1922413-0.25g |
1-(2-bromo-6-hydroxyphenyl)cyclobutane-1-carbonitrile |
2229568-43-6 | 0.25g |
$985.0 | 2023-09-17 | ||
Enamine | EN300-1922413-5g |
1-(2-bromo-6-hydroxyphenyl)cyclobutane-1-carbonitrile |
2229568-43-6 | 5g |
$3105.0 | 2023-09-17 | ||
Enamine | EN300-1922413-10g |
1-(2-bromo-6-hydroxyphenyl)cyclobutane-1-carbonitrile |
2229568-43-6 | 10g |
$4606.0 | 2023-09-17 | ||
Enamine | EN300-1922413-5.0g |
1-(2-bromo-6-hydroxyphenyl)cyclobutane-1-carbonitrile |
2229568-43-6 | 5g |
$3105.0 | 2023-06-01 | ||
Enamine | EN300-1922413-1.0g |
1-(2-bromo-6-hydroxyphenyl)cyclobutane-1-carbonitrile |
2229568-43-6 | 1g |
$1070.0 | 2023-06-01 | ||
Enamine | EN300-1922413-0.05g |
1-(2-bromo-6-hydroxyphenyl)cyclobutane-1-carbonitrile |
2229568-43-6 | 0.05g |
$900.0 | 2023-09-17 | ||
Enamine | EN300-1922413-0.5g |
1-(2-bromo-6-hydroxyphenyl)cyclobutane-1-carbonitrile |
2229568-43-6 | 0.5g |
$1027.0 | 2023-09-17 | ||
Enamine | EN300-1922413-10.0g |
1-(2-bromo-6-hydroxyphenyl)cyclobutane-1-carbonitrile |
2229568-43-6 | 10g |
$4606.0 | 2023-06-01 | ||
Enamine | EN300-1922413-2.5g |
1-(2-bromo-6-hydroxyphenyl)cyclobutane-1-carbonitrile |
2229568-43-6 | 2.5g |
$2100.0 | 2023-09-17 |
1-(2-bromo-6-hydroxyphenyl)cyclobutane-1-carbonitrile 関連文献
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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2. Book reviews
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
1-(2-bromo-6-hydroxyphenyl)cyclobutane-1-carbonitrileに関する追加情報
Recent Advances in the Study of 1-(2-bromo-6-hydroxyphenyl)cyclobutane-1-carbonitrile (CAS: 2229568-43-6)
1-(2-bromo-6-hydroxyphenyl)cyclobutane-1-carbonitrile (CAS: 2229568-43-6) is an emerging chemical compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other small-molecule drugs. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
The synthesis of 1-(2-bromo-6-hydroxyphenyl)cyclobutane-1-carbonitrile has been optimized in recent studies to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method that utilizes palladium-catalyzed cross-coupling reactions, achieving a yield of over 85%. This advancement is critical for scaling up production and ensuring the compound's availability for further pharmacological testing. Additionally, the bromo and hydroxyphenyl functional groups in the molecule make it a versatile scaffold for further chemical modifications, enabling the creation of diverse derivatives with tailored biological activities.
In terms of biological activity, preliminary studies have demonstrated that 1-(2-bromo-6-hydroxyphenyl)cyclobutane-1-carbonitrile exhibits promising inhibitory effects on specific protein kinases involved in inflammatory pathways. A recent in vitro study published in Bioorganic & Medicinal Chemistry Letters reported an IC50 value of 0.45 µM against JAK3 kinase, suggesting its potential as a lead compound for developing anti-inflammatory drugs. Furthermore, molecular docking simulations have revealed that the cyclobutane ring and the nitrile group play crucial roles in binding to the kinase active site, providing insights for structure-activity relationship (SAR) optimization.
The potential therapeutic applications of this compound extend beyond kinase inhibition. A 2024 study in ACS Chemical Biology explored its use as a fluorescent probe for detecting reactive oxygen species (ROS) in cellular environments. The hydroxyphenyl moiety in the molecule was found to undergo specific oxidative transformations in the presence of ROS, leading to measurable fluorescence changes. This property could be leveraged for developing diagnostic tools for oxidative stress-related diseases, such as neurodegenerative disorders and cancer.
Despite these promising findings, challenges remain in the development of 1-(2-bromo-6-hydroxyphenyl)cyclobutane-1-carbonitrile as a therapeutic or diagnostic agent. Pharmacokinetic studies indicate that the compound has moderate bioavailability and requires further optimization to improve its metabolic stability. Additionally, the bromine atom in the structure raises concerns about potential toxicity, necessitating detailed toxicological assessments in future research. Nevertheless, the compound's unique structural features and demonstrated biological activities make it a valuable candidate for continued investigation in drug discovery and chemical biology.
In conclusion, 1-(2-bromo-6-hydroxyphenyl)cyclobutane-1-carbonitrile (CAS: 2229568-43-6) represents a promising scaffold for the development of novel therapeutic and diagnostic agents. Recent advancements in its synthesis and biological evaluation have laid a solid foundation for future research. Further studies should focus on optimizing its pharmacokinetic properties, exploring additional biological targets, and expanding its applications in medicinal chemistry and chemical biology.
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